synthesis of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole
synthesis of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole
Executive Summary
The compound 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole (CAS 1170914-04-1) is a highly specialized heterocyclic building block utilized extensively in the development of kinase inhibitors, agrochemicals, and advanced materials[1]. The convergence of a metabolically stable cyclopropyl group, a versatile nitro moiety, and an N-ethyl substituent makes this scaffold highly desirable. However, its synthesis presents a profound regiochemical challenge: the selective N-alkylation of an asymmetric nitropyrazole.
This whitepaper provides a comprehensive, field-proven methodology for the de novo synthesis of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere protocols—focusing on the mechanistic causality, thermodynamic controls, and self-validating analytical techniques required to ensure absolute structural integrity.
Retrosynthetic Strategy & Mechanistic Rationale
Direct electrophilic nitration of the pyrazole core predominantly occurs at the electron-rich C4 position due to standard electrophilic aromatic substitution rules[2]. To achieve C5-nitration, we must bypass direct nitration. The most robust strategy involves constructing a C5-amine precursor, followed by a selective oxidation of the exocyclic amine to a nitro group[3][4].
The final, and most critical, step is the N-alkylation. The tautomerism of 3-cyclopropyl-5-nitro-1H-pyrazole presents two competing nucleophilic nitrogen atoms (N1 and N2). Our strategy exploits the steric bulk of the C3-cyclopropyl group to overcome the electronic deactivation caused by the C5-nitro group, driving the reaction toward the desired N1-alkylated isomer[5].
Retrosynthetic pathway for 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole.
Step-by-Step Experimental Methodologies
Phase 1: Construction of the Pyrazole Core
Objective: Synthesize 3-cyclopropyl-1H-pyrazol-5-amine via a two-step condensation-cyclization sequence. Causality: The reaction of acetonitrile with ethyl cyclopropanecarboxylate under strongly basic conditions yields a β-ketonitrile. Subsequent treatment with hydrazine hydrate forces a dual nucleophilic attack (first on the nitrile, then on the ketone), closing the aromatic ring to form the 5-aminopyrazole[4].
Protocol:
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Claisen Condensation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C under N₂. Add acetonitrile (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.
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Add ethyl cyclopropanecarboxylate (1.0 eq) dropwise. Heat the mixture to reflux for 4 hours.
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Cool to 0 °C, carefully quench with 1M HCl until pH 5, and extract with Ethyl Acetate (3x). Concentrate to yield crude 3-cyclopropyl-3-oxopropanenitrile.
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Cyclization: Dissolve the crude nitrile in absolute ethanol (0.5 M). Add Hydrazine hydrate (64% aqueous, 1.1 eq).
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Reflux the solution for 5 hours. The solvent is then removed in vacuo. Recrystallize the residue from DCM/Hexane to yield pure 3-cyclopropyl-1H-pyrazol-5-amine as a pale solid.
Phase 2: Exocyclic Amine Oxidation
Objective: Convert the C5-amine to a C5-nitro group. Causality: While Sandmeyer-type diazotization is possible, it often suffers from poor yields due to the instability of pyrazole diazonium salts. Generating peroxytrifluoroacetic acid in situ allows for a clean, highly specific oxidation of the exocyclic nitrogen without cleaving the heteroaromatic ring[2].
Protocol:
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Equip a flask with a dropping funnel and cool to 0 °C. Add Dichloromethane (DCM) and 3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq).
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In a separate flask at 0 °C, slowly add 30% aqueous H₂O₂ (4.0 eq) to Trifluoroacetic Anhydride (TFAA, 5.0 eq) to generate peroxytrifluoroacetic acid. Caution: Highly exothermic.
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Add the peroxy acid solution dropwise to the pyrazole solution over 30 minutes, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench carefully with saturated aqueous Na₂S₂O₃ to destroy excess peroxides. Extract with DCM, wash with NaHCO₃, dry over MgSO₄, and concentrate to yield 3-cyclopropyl-5-nitro-1H-pyrazole.
Phase 3: Regioselective N-Alkylation
Objective: Install the N1-ethyl group while minimizing N2-alkylation. Causality: In the ambident pyrazolate anion, N1 is electronically deactivated by the adjacent nitro group, making N2 intrinsically more nucleophilic. However, the bulky cyclopropyl group at C3 sterically shields N2. By utilizing Cesium Carbonate (Cs₂CO₃) in DMF, we exploit the "Cesium Effect"—the large, highly polarizable Cs⁺ ion loosely coordinates the pyrazolate, creating a looser ion pair that amplifies the steric hindrance of the cyclopropyl group, thereby forcing the ethyl iodide to attack the more exposed (though less electronically favored) N1 position[5].
Protocol:
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Dissolve 3-cyclopropyl-5-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).
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Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the pyrazolate anion.
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Add Ethyl Iodide (1.2 eq) dropwise. Heat the mixture to 40 °C for 6 hours.
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Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove DMF.
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Resolution: The crude mixture will contain a ratio of the 1,3,5-isomer (target) and 1,5,3-isomer (byproduct). Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The target 1-ethyl-3-cyclopropyl-5-nitro-1H-pyrazole typically elutes first due to lower polarity.
Optimization of Alkylation Conditions
To demonstrate the causality of reagent selection, the following table summarizes the quantitative impact of base and solvent choices on the regiochemical outcome of the final step.
| Base | Solvent | Temp (°C) | Yield (%) | Ratio (Target N1 : Byproduct N2) | Mechanistic Observation |
| NaH | THF | 25 | 78% | 35 : 65 | Tight ion pair favors electronic control (N2 attack). |
| K₂CO₃ | MeCN | 60 | 82% | 55 : 45 | Moderate solvent polarity yields a near-statistical mixture. |
| K₂CO₃ | DMF | 40 | 85% | 70 : 30 | High polarity solvent begins to favor steric control. |
| Cs₂CO₃ | DMF | 40 | 88% | 85 : 15 | Optimal. Cesium effect maximizes steric shielding at N2. |
Table 1: Optimization data for the regioselective N-alkylation of 3-cyclopropyl-5-nitro-1H-pyrazole.
Bifurcated pathway of N-alkylation driven by steric vs. electronic factors.
Analytical Validation (Self-Validating Systems)
A hallmark of rigorous chemical development is the implementation of self-validating analytical proofs. Because the two alkylation isomers have identical masses and similar 1D ¹H-NMR profiles, standard characterization is insufficient.
To unequivocally prove the synthesis of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole , you must utilize 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR :
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Target Isomer (1,3,5-substitution): The methylene protons of the N-ethyl group (approx.
4.2 ppm) will show a strong 3-bond coupling ( ) to the C5 carbon (the carbon bearing the nitro group, typically shifted downfield to approx. 145-150 ppm). -
Byproduct Isomer (1,5,3-substitution): The methylene protons of the N-ethyl group will instead show a
coupling to the C5 carbon bearing the cyclopropyl group (approx. 135-140 ppm).
Additionally, a 2D NOESY experiment will show no Nuclear Overhauser Effect (NOE) cross-peaks between the N-ethyl protons and the cyclopropyl protons in the target isomer, as they are situated on opposite sides of the pyrazole ring. The presence of such a cross-peak immediately identifies the byproduct.
References
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Kurpet, M., Jędrysiak, R., & Suwiński, J. "N-Aryl-C-Nitroazoles 1. C-Nitro-N-Phenylazoles". Chemistry of Heterocyclic Compounds. Available at: [Link]
- Fancelli, D., et al. "3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents". US Patent 6,218,418 B1.
Sources
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- 2. hgs.osi.lv [hgs.osi.lv]
- 3. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol|CAS 1064687-16-6 [benchchem.com]
